molecular formula C20H24N2O2 B243892 4-methoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide

4-methoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide

Cat. No. B243892
M. Wt: 324.4 g/mol
InChI Key: YTZXPDRDVZCILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide is a chemical compound that is used in scientific research. It is also known as MP-10 and has been studied extensively for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of MP-10 is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This receptor is involved in modulating the activity of other neurotransmitter systems, such as the dopamine and glutamate systems. By modulating these systems, MP-10 may be able to regulate mood, pain perception, and addiction.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems such as dopamine and glutamate. It has also been shown to have analgesic and anxiolytic effects in animal models. In addition, MP-10 has been shown to have potential neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MP-10 in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation is that the exact mechanism of action of MP-10 is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MP-10, including further studies on its mechanism of action and its potential therapeutic uses. In addition, more research is needed to determine the long-term safety and efficacy of MP-10 in humans. Other potential future directions include the development of new compounds based on the structure of MP-10, which may have improved therapeutic properties.

Synthesis Methods

The synthesis of MP-10 involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with 4-(2-methyl-1-piperidinyl)aniline to form the final product, 4-methoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

MP-10 has been studied for its potential therapeutic properties, including its ability to act as an antidepressant, anxiolytic, and analgesic. It has also been studied for its potential use in the treatment of addiction and withdrawal symptoms. MP-10 has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and drug addiction.

properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-methoxy-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O2/c1-15-5-3-4-14-22(15)18-10-8-17(9-11-18)21-20(23)16-6-12-19(24-2)13-7-16/h6-13,15H,3-5,14H2,1-2H3,(H,21,23)

InChI Key

YTZXPDRDVZCILH-UHFFFAOYSA-N

SMILES

CC1CCCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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